molecular formula C6H6N4O B1347356 3-Methylisoxazolo[5,4-d]pyrimidin-4-amine CAS No. 89799-07-5

3-Methylisoxazolo[5,4-d]pyrimidin-4-amine

Cat. No. B1347356
CAS RN: 89799-07-5
M. Wt: 150.14 g/mol
InChI Key: LUXCYIYHBZIANP-UHFFFAOYSA-N
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Description

3-Methylisoxazolo[5,4-d]pyrimidin-4-amine is a chemical compound with the CAS Number: 89799-07-5 . It has a molecular weight of 150.14 . The compound is in the form of a powder and has a melting point between 303-305 degrees .


Synthesis Analysis

The synthesis of 3-Methylisoxazolo[5,4-d]pyrimidin-4-amine and its derivatives often involves scaffold hybridization techniques . This process incorporates the important pharmacophoric features of 4-aminopyrimidine and phenyl isoxazole scaffold . The synthesized molecules are then evaluated using various cell lines .


Molecular Structure Analysis

The InChI code for 3-Methylisoxazolo[5,4-d]pyrimidin-4-amine is 1S/C6H6N4O/c1-3-4-5(7)8-2-9-6(4)11-10-3/h2H,1H3,(H2,7,8,9) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

3-Methylisoxazolo[5,4-d]pyrimidin-4-amine is a powder with a melting point between 303-305 degrees . It has a molecular weight of 150.14 .

Scientific Research Applications

Antitumor Activity

Research has highlighted the potential antitumor properties of isoxazolo[5,4-d]pyrimidine derivatives. For instance, the synthesis of new derivatives of 5-amino-3-methylisoxazole demonstrated antitumor activity. These compounds, upon undergoing various chemical reactions, including annulation with anisaldehyde and Mannich reaction with primary amines, exhibited significant antitumor effects in vitro (Hamama, Ibrahim, & Zoorob, 2016). Additionally, novel isoxazole derivatives synthesized through reactions with formalin and secondary amines showed high antitumor activity against Ehrlich ascites carcinoma cells, surpassing the efficacy of 5-fluorouracil in some cases (Hamama, Ibrahim, & Zoorob, 2017).

Immunological Activity

A series of 5-amino-3-methylisoxazole[5,4-d]4-pyrimidinone derivatives were synthesized and evaluated for their immunological activity. These compounds were found to differentially inhibit cellular and humoral immune responses in mice and human peripheral blood mononuclear cells, suggesting their effect on early stages of the immune response (Mączyński, Zimecki, Drozd-Szczygieł, & Ryng, 2005).

Fluorescence Characteristics

Derivatives of a new heterocyclic system, pyrimido[5,4-e]thiazolo[3,2-a]pyrimidine, showed promise in photophysical applications. These derivatives, through a sequential chemical synthesis process, exhibited strong fluorescence intensity, highlighting their potential in fluorescence-based applications (Ebrahimpour et al., 2017).

CFTR Correction

Isoxazolo[5,4-d]pyrimidines were identified as novel small-molecule correctors of the cystic fibrosis mutant protein ΔF508-CFTR. Through a high-throughput screening process, several analogues were synthesized and tested, revealing low micromolar potency for increasing halide transport in ΔF508-CFTR cells, indicating a new therapeutic avenue for cystic fibrosis treatment (Yu, Yang, Verkman, & Kurth, 2010).

Chemical Synthesis and Characterization

Innovative synthetic routes have been developed for isoxazolo[5,4-d]pyrimidine derivatives, showcasing their diverse applications in chemistry. For example, a practical method for synthesizing pyrazolo[3,4-d]pyrimidin-4-ones via a three-component, microwave-assisted synthesis under solvent-free conditions demonstrated the efficiency and versatility of these compounds in chemical synthesis (Ng, Tiekink, & Dolzhenko, 2022).

Safety And Hazards

The safety information for 3-Methylisoxazolo[5,4-d]pyrimidin-4-amine indicates that it has the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-3-4-5(7)8-2-9-6(4)11-10-3/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXCYIYHBZIANP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=NC=NC(=C12)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10291381
Record name 3-Methyl[1,2]oxazolo[5,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylisoxazolo[5,4-d]pyrimidin-4-amine

CAS RN

89799-07-5
Record name NSC75190
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75190
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methyl[1,2]oxazolo[5,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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